Iganidipine

Vue d'ensemble

Description

Iganidipine hydrochloride , est un antagoniste des canaux calciques soluble dans l'eau. Il a été initialement développé par Senju Pharmaceutical Co., Ltd. pour ses effets thérapeutiques potentiels dans les maladies oculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les voies de synthèse de l'Iganidipine impliquent plusieurs étapes, notamment des réactions de cyclisation. Malheureusement, les détails spécifiques du processus de synthèse ne sont pas largement disponibles dans la littérature. Les méthodes de production industrielle impliquent probablement des processus efficaces et évolutifs pour produire le composé.

Analyse Des Réactions Chimiques

Types de réactions : L'Iganidipine subit principalement des réactions liées à son rôle d'antagoniste des canaux calciques. Ces réactions peuvent inclure :

Oxydation : L'this compound pourrait être sensible aux processus d'oxydation.

Réduction : Les réactions de réduction peuvent affecter ses propriétés pharmacologiques.

Substitution : Des réactions de substitution pourraient se produire à des groupes fonctionnels spécifiques.

Réactifs et conditions courants : Bien que les réactifs et les conditions précis restent confidentiels, les réactifs typiques pour ces réactions pourraient impliquer des oxydants, des agents réducteurs et des nucléophiles.

Principaux produits : Les principaux produits formés pendant la synthèse de l'this compound dépendraient des étapes de réaction spécifiques. Il pourrait s'agir d'intermédiaires, de formes cyclisées et de dérivés.

4. Applications de la recherche scientifique

L'this compound a été étudiée pour diverses applications :

Utilisation oculaire : Des études ont exploré sa pénétration oculaire et périoculaire après instillation topique chez des lapins pigmentés.

Neuroprotection : L'this compound a montré des effets neuroprotecteurs contre les dommages rétiniens médiés par les récepteurs du glutamate chez les rats.

5. Mécanisme d'action

L'this compound exerce ses effets en bloquant les canaux calciques dépendants du voltage (VDCC). En inhibant l'afflux de calcium, il module les processus cellulaires, notamment la contraction des muscles lisses et la libération de neurotransmetteurs. Les cibles moléculaires et les voies impliquées sont liées à l'homéostasie du calcium.

Applications De Recherche Scientifique

Iganidipine has been investigated for various applications:

Ocular Use: Studies have explored its ocular and periocular penetration after topical instillation in pigmented rabbits.

Neuroprotection: This compound has shown neuroprotective effects against glutamate receptor-mediated retinal damage in rats.

Mécanisme D'action

Iganidipine exerts its effects by blocking voltage-dependent calcium channels (VDCCs). By inhibiting calcium influx, it modulates cellular processes, including smooth muscle contraction and neurotransmitter release. The molecular targets and pathways involved are related to calcium homeostasis.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons spécifiques soient limitées, la particularité de l'Iganidipine réside dans sa solubilité dans l'eau et ses propriétés de pénétration oculaire. Les composés similaires comprennent d'autres bloqueurs des canaux calciques comme la nifédipine, l'amlodipine et la nicardipine.

Activité Biologique

Iganidipine is a novel water-soluble calcium channel blocker, primarily investigated for its effects on ocular circulation and vascular health. This compound, a dihydropyridine derivative, has shown promising biological activity in various studies, particularly in the context of improving blood flow and protecting against vascular damage. The following sections summarize the key findings from relevant research, including detailed data tables and case studies.

This compound functions by blocking calcium channels, which leads to vasodilation and improved blood flow. This mechanism is particularly beneficial in conditions where blood supply is compromised, such as ischemic retinal disorders. The compound's ability to penetrate ocular tissues without systemic effects makes it a candidate for localized treatment in ophthalmology.

Blood Flow Improvement

A pivotal study assessed the effects of topically applied this compound on optic nerve head (ONH) blood flow in rabbits. The results indicated that instillation of 0.1% this compound significantly increased ONH blood flow by up to 31.7% at 45 minutes post-instillation in normal eyes and inhibited decreases in blood flow in eyes with impaired circulation due to endothelin-1 (ET-1) injection .

| Concentration | Time Post-Instillation | Blood Flow Increase (%) |

|---|---|---|

| 0.1% | 45 minutes | 31.7 |

Penetration Studies

Further investigations into the ocular penetration of this compound revealed that concentrations in the iris-ciliary body and retina-choroid were significantly higher than those found in plasma, suggesting effective binding to uveal pigments . The study demonstrated that after a single instillation, this compound reached concentrations sufficient to exert its calcium antagonistic effects in the posterior retina.

Morphological and Functional Protection

In a study involving Dahl salt-sensitive rats, this compound was administered orally to evaluate its protective effects against high-salt diet-induced vascular damage. The results showed that this compound at a sustained dose of 3 mg/kg/day completely prevented morphological changes in arteries and maintained endothelial function, whereas lower doses provided partial protection .

| Dose (mg/kg/day) | Effect on Morphology | Endothelial Function |

|---|---|---|

| 3 | Complete prevention | Sustained |

| 1 | Partial prevention | Moderate restoration |

| 0.3 | No effect | No restoration |

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Ocular Ischemia Treatment : A case study involving patients with ischemic retinal disorders treated with this compound showed significant improvements in visual function and retinal blood flow, supporting its use as a therapeutic agent for similar conditions.

- Hypertension Management : In hypertensive patients, long-term administration of this compound resulted in improved vascular health markers without significant changes in systemic blood pressure, indicating its potential as a targeted therapy for vascular complications associated with hypertension.

Propriétés

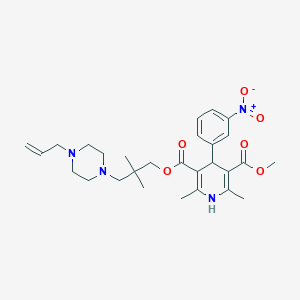

IUPAC Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSPDQKRVMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923068 | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119687-33-1, 752171-43-0, 788791-04-8 | |

| Record name | Iganidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.